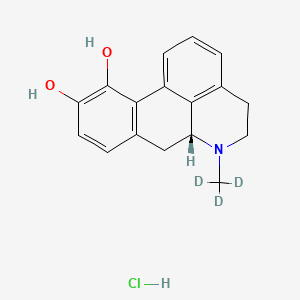

(R)-Apomorphine-d3 Hydrochloride

Description

Rationale and Advantages of Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Research

Deuterium labeling, the replacement of hydrogen with its stable isotope deuterium, is a powerful technique in chemical biology and pharmaceutical research. chem-station.com This substitution offers several key advantages without significantly altering the compound's basic chemical and biological properties.

One of the primary applications of deuterium labeling is in pharmacokinetic studies. acs.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of this bond is slowed down. chem-station.comresearchgate.net This can result in a longer biological half-life and increased systemic exposure of the drug. researchgate.net

Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques, especially in mass spectrometry (MS). clearsynth.comaptochem.comscioninstruments.com Since a deuterated standard is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation, extraction, and chromatographic separation. aptochem.com However, its increased mass allows it to be distinguished from the non-labeled compound by the mass spectrometer, enabling highly accurate and precise quantification. clearsynth.comaptochem.com This is crucial for correcting for variability in sample handling, instrument response, and matrix effects. clearsynth.comnumberanalytics.com

Significance of (R)-Apomorphine-d3 Hydrochloride as a Research Tool and Analytical Standard

This compound is a labeled form of apomorphine (B128758) that serves as a dopamine (B1211576) D1 and D2 receptor agonist. cphi-online.com Its primary significance lies in its use as an internal standard for the quantification of (R)-apomorphine in biological samples during pharmacokinetic research. clearsynth.comaptochem.comnih.gov The presence of the three deuterium atoms provides a distinct mass difference, allowing for precise measurement using techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis. aptochem.com It co-elutes with the unlabeled apomorphine, experiencing the same potential for ion suppression or enhancement in the mass spectrometer's ion source, thus providing a more accurate correction than a structurally different internal standard. aptochem.com This enhanced accuracy and precision are vital for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of apomorphine. acs.org

Interactive Data Table: Properties of Apomorphine and its Deuterated Analog

| Property | (R)-Apomorphine Hydrochloride | This compound |

| Chemical Formula | C17H17NO2 · HCl | C17H14D3NO2 · HCl |

| Molecular Weight | 303.79 g/mol tocris.com | Approx. 306.81 g/mol |

| CAS Number | 314-19-2 caymanchem.com | 1286600-00-1 lgcstandards.com |

| Primary Use in Research | Dopamine agonist for in-vitro and in-vivo studies tocris.com | Internal standard for analytical quantification clearsynth.comaptochem.com |

| Key Feature | Biologically active compound tocris.com | Stable isotope label for mass spectrometry clearsynth.com |

Detailed Research Findings

Numerous studies have utilized apomorphine to investigate the dopaminergic system and its role in conditions like Parkinson's disease. For instance, a population pharmacokinetic (PopPK) model was developed to characterize the pharmacokinetic properties of apomorphine and its major metabolite, apomorphine sulfate (B86663), following different routes of administration. nih.gov Such studies rely on accurate quantification methods, where a deuterated standard like this compound would be indispensable.

A validated GC/MS method was developed for the analysis of R(-)-apomorphine and its metabolites in human plasma and urine, using N-propylnorapomorphine as the internal standard. nih.gov While effective, the use of a deuterated internal standard like this compound would be considered a more ideal approach due to its closer structural and physicochemical similarity to the analyte. aptochem.com

The table below summarizes key pharmacokinetic parameters of apomorphine in humans, highlighting the type of data that is generated using precise analytical methods often reliant on deuterated standards.

| Pharmacokinetic Parameter | Value | Study Context |

| Distribution Half-life | 5 minutes | Two-compartment model in 11 of 15 subjects. nih.gov |

| Elimination Half-life | 33 minutes | Two-compartment model in 11 of 15 subjects. nih.gov |

| Bioavailability (Sublingual Film) | ~18% relative to subcutaneous injection | Population pharmacokinetic analysis. nih.gov |

| Plasma Tmax (Subcutaneous) | 10-20 minutes | General pharmacokinetic data. drugbank.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYZYDSNJIOXRL-XJAUMXQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Apomorphine Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation into Aporphine (B1220529) Alkaloids

Site-specific incorporation of deuterium into the complex aporphine scaffold requires robust and selective chemical strategies. The choice of method depends on the desired location of the deuterium atoms, the stability of the target molecule, and the availability of deuterated starting materials. Two primary approaches are generally considered: the "Synthetic Approach," which utilizes deuterium-containing starting materials that are carried through the synthetic sequence, and the "Exchange Approach," where deuterium is introduced into a proteo-target molecule using a catalyst and a deuterium source like D₂O or D₂ gas. princeton.edu

For aporphine alkaloids, strategies often involve:

Early-Stage Incorporation : Introducing deuterium via deuterated building blocks during the initial steps of a total synthesis. This can involve the use of deuterated aryl halides or isoquinoline (B145761) precursors in palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the aporphine core. researchgate.net

Late-Stage Functionalization : Performing hydrogen-deuterium (H-D) exchange reactions on the fully formed aporphine skeleton. Transition-metal catalysts, such as palladium or ruthenium, can facilitate the exchange of specific protons (e.g., benzylic or aromatic) with deuterium from a source like heavy water (D₂O). mdpi.com This method is advantageous for its efficiency but requires careful optimization to control regioselectivity and avoid unwanted side reactions.

Targeted Derivatization : Modifying a specific functional group with a deuterated reagent. For (R)-Apomorphine-d3 Hydrochloride, the target is often the N-methyl group. This can be achieved by demethylating a precursor and subsequently re-methylating it with a trideuteromethylating agent, such as iodomethane-d3 (B117434) (CD₃I).

The selection of a particular strategy is guided by the need to achieve high isotopic enrichment at the desired position without compromising the structural integrity or stereochemistry of the alkaloid.

Stereoselective Synthesis of this compound from Precursors

The synthesis of this compound demands strict control over stereochemistry to yield the desired (R)-enantiomer. A common and efficient pathway starts from naturally occurring opiates like morphine or codeine, which possess the required core structure and stereochemistry.

A representative synthetic route involves the following key steps:

N-Demethylation : The starting material, such as (R)-apomorphine or a suitable precursor, undergoes N-demethylation to produce the corresponding nor-aporphine (a secondary amine).

N-Trideuteromethylation : The secondary amine is then alkylated using a deuterated reagent. Iodomethane-d3 (CD₃I) is a frequently used electrophile for this transformation, which installs the required N-CD₃ group. The use of sulfonium (B1226848) salts as deuterated alkylating agents has also emerged as a valuable technique. nih.gov

Acid-Catalyzed Rearrangement : If starting from morphine, a key step is the acid-catalyzed rearrangement, which transforms the morphine skeleton into the aporphine core structure. This reaction must be conducted under conditions that preserve the stereocenter.

Purification and Salt Formation : The resulting (R)-Apomorphine-d3 is purified, typically via chromatography. Finally, it is treated with hydrochloric acid (HCl) to form the stable and water-soluble hydrochloride salt.

Throughout this process, maintaining the integrity of the (6aR) stereocenter is paramount. The reactions are designed to proceed without causing racemization. If a racemic mixture is formed at any stage, chiral resolution, for instance by forming diastereomeric salts with an enantiomerically pure acid like (+)-dibenzoyltartaric acid, may be required. nih.govgoogle.com

Novel Synthetic Routes Employing Deuterated Reagents

Modern organic synthesis has introduced novel reagents and methodologies that streamline the preparation of deuterated compounds. beilstein-journals.org For the synthesis of this compound, these routes often focus on more efficient and selective ways to introduce deuterium.

Deuterated Reducing Agents : Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) can be used to introduce deuterium at specific positions by reducing functional groups such as ketones or esters present in a synthetic intermediate. mdpi.com

Transition Metal-Catalyzed C-H Activation : Direct C-H activation/deuteration has become a powerful tool. Catalysts based on iridium, rhodium, or palladium can selectively replace C-H bonds with C-D bonds using D₂O as an inexpensive and readily available deuterium source. researchgate.net This approach offers the potential for late-stage deuteration with high atom economy.

Deuterated Organometallic Reagents : The use of deuterated Grignard reagents or organolithium compounds in the construction of the aporphine backbone can precisely place deuterium atoms within the carbon skeleton.

Flow Chemistry : Continuous flow reactors can offer improved control over reaction parameters (temperature, pressure, reaction time) for H-D exchange reactions, potentially leading to higher selectivity and isotopic incorporation compared to batch processes.

These novel methods provide synthetic chemists with a more versatile toolkit for creating specifically labeled molecules like this compound, often with improved yields and selectivity.

Methodologies for Assessing Isotopic Purity and Enantiomeric Excess

After synthesis, the rigorous characterization of this compound is essential to confirm its identity, isotopic purity, and enantiomeric excess. A combination of spectroscopic and chromatographic techniques is employed for this purpose. rsc.org

Isotopic Purity Assessment: The primary methods for determining the degree and location of deuterium incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the compound, confirming the mass increase corresponding to the number of incorporated deuterium atoms. nih.gov By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d0, d1, d2, and d3 species can be quantified, providing a precise measure of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : In the proton NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or show a significant reduction in intensity. For this compound, the signal for the N-methyl protons would be absent.

²H NMR : Deuterium NMR spectroscopy directly detects the deuterium nuclei, confirming their presence and chemical environment within the molecule.

¹³C NMR : Carbon-13 NMR can also be useful, as the signal for a carbon atom bonded to deuterium will be split into a multiplet and may shift slightly upfield.

Interactive Table: Analytical Techniques for Isotopic Purity

Click to view data

| Technique | Information Provided | Typical Observation for (R)-Apomorphine-d3 |

| HRMS | Confirms mass shift due to deuterium. Quantifies isotopic distribution (%d0, %d1, %d2, %d3). | Molecular ion peak at M+3 compared to the unlabeled compound. |

| ¹H NMR | Shows disappearance or attenuation of signals at deuterated positions. | Absence of the N-CH₃ singlet signal. |

| ²H NMR | Directly detects deuterium signals, confirming incorporation and location. | A signal appears in the region corresponding to the N-methyl group. |

Enantiomeric Excess (e.e.) Assessment: Ensuring the product is the correct (R)-enantiomer and quantifying its purity is critical. Chiral chromatography is the most powerful and widely used technique for this purpose. csfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for separating and quantifying enantiomers. phenomenex.com The deuterated apomorphine (B128758) sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers, (R)- and (S)-apomorphine, interact differently with the CSP, causing them to elute at different times. csfarmacie.cznih.gov By comparing the retention times to authentic standards and integrating the peak areas, the enantiomeric excess can be accurately calculated. nih.gov The selection of the appropriate chiral column and mobile phase is crucial and often determined empirically. phenomenex.com Cellulose-based chiral columns are commonly effective for this separation. nih.gov

Interactive Table: Example Chiral HPLC Parameters for Apomorphine Enantiomers

Click to view data

| Parameter | Condition | Reference |

| Column | Chiralcel OD-R (cellulose-based) | nih.gov |

| Mobile Phase | Acetonitrile (B52724) / 0.05 M Sodium Perchlorate (pH 2.0) (35:65 v/v) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 273 nm | nih.gov |

Together, these analytical methodologies provide a comprehensive characterization of the synthesized this compound, ensuring it meets the required standards of isotopic and stereochemical purity for its intended research applications.

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Species

Nuclear Magnetic Resonance Spectroscopy for Deuterium (B1214612) Distribution and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for verifying the site and extent of deuterium incorporation. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the (R)-Apomorphine-d3 Hydrochloride structure.

In the ¹H NMR spectrum of this compound, the most significant and defining feature is the absence of the signal corresponding to the N-methyl (N-CH₃) protons. In the non-deuterated (R)-Apomorphine hydrochloride, this group typically appears as a singlet in the range of 2.5-3.2 ppm. nih.gov The introduction of three deuterium atoms (d3) on the methyl group leads to the disappearance of this peak from the ¹H spectrum, providing direct evidence of successful deuteration at the intended position. The remaining proton signals of the aporphine (B1220529) core structure should remain consistent with the spectrum of the non-deuterated parent compound, confirming the structural integrity of the rest of the molecule.

¹³C NMR spectroscopy provides complementary information. While the ¹H-decoupled ¹³C spectrum of unlabeled apomorphine (B128758) shows a single peak for the N-methyl carbon, the spectrum of the d3-labeled compound will exhibit a multiplet for this carbon due to the C-D coupling (a 1:1:1 triplet for each deuterium, resulting in a more complex pattern). Furthermore, the intensity of this carbon signal is significantly reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times. organicchemistrydata.org This serves as further confirmation of deuteration at the N-methyl position. ²H (Deuterium) NMR can also be performed to directly observe the deuterium signal, which would appear as a singlet at the chemical shift corresponding to the N-methyl group, confirming the presence and chemical environment of the incorporated isotopes. sigmaaldrich.com

| Assignment | Expected Chemical Shift (δ, ppm) for (R)-Apomorphine HCl | Expected Signal for (R)-Apomorphine-d3 HCl |

|---|---|---|

| Aromatic Protons | ~6.7-8.2 | Signals present and consistent |

| Aliphatic Protons (Aporphine Core) | ~2.6-3.8 | Signals present and consistent |

| N-CH₃ Protons | ~2.5-3.2 (Singlet, 3H) | Signal absent |

| OH Protons | Broad, variable | Broad, variable |

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, offering high accuracy and resolving power. nih.govvanderbilt.edu It is employed to verify the molecular formula of this compound and, crucially, to determine its isotopic purity and the distribution of isotopologues.

HRMS can distinguish between ions with very small mass differences, which is essential for separating the deuterated compound from any residual non-deuterated material or from species with fewer than three deuterium atoms. rsc.orgacs.org By measuring the accurate mass of the molecular ion, the elemental composition can be confirmed. For this compound (C₁₇H₁₅D₃NO₂·HCl), the expected monoisotopic mass of the free base will be approximately 3 daltons higher than that of the unlabeled (R)-Apomorphine (C₁₇H₁₈NO₂).

The primary goal of this analysis is to quantify the isotopic enrichment. The mass spectrum will show a cluster of peaks for the molecular ion, representing the different isotopologues (M, M+1, M+2, M+3, etc.). By analyzing the relative intensities of these peaks and correcting for the natural abundance of ¹³C and other isotopes, the percentage of the d3-labeled species can be accurately calculated. nih.gov This ensures that the material meets the required specifications for isotopic incorporation.

| Species | Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ (Da) | Description |

|---|---|---|---|

| Unlabeled Apomorphine | C₁₇H₁₈NO₂ | 268.1332 | Residual non-deuterated impurity |

| (R)-Apomorphine-d1 | C₁₇H₁₇D₁NO₂ | 269.1395 | Partially deuterated species |

| (R)-Apomorphine-d2 | C₁₇H₁₆D₂NO₂ | 270.1458 | Partially deuterated species |

| (R)-Apomorphine-d3 | C₁₇H₁₅D₃NO₂ | 271.1520 | Target deuterated compound |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical and stereoisomeric purity of this compound.

To determine chemical purity, a reversed-phase HPLC method is typically used. This separates the main compound from any synthesis-related impurities or degradation products. A C18 column is often employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). researchgate.net Detection is commonly performed using a UV detector, as the apomorphine structure has strong chromophores that absorb in the UV region (typically around 273 nm). nih.govresearchgate.net

A critical aspect of the analysis is to confirm the enantiomeric purity, ensuring that the sample is predominantly the desired (R)-enantiomer and free from its mirror image, the (S)-enantiomer. This is achieved using chiral HPLC. Specific chiral stationary phases (CSPs), such as cellulose-based columns (e.g., Chiralcel OD-R), are capable of separating the two enantiomers. nih.govnih.gov The method involves a specific mobile phase composition, often a mixture of an aqueous buffer and acetonitrile, which allows for the baseline resolution of the (R)- and (S)-apomorphine peaks. nih.govchromatographyonline.com The absence or minimal presence of the (S)-enantiomer peak confirms the high enantiomeric excess of the this compound.

| Parameter | Reversed-Phase HPLC (Chemical Purity) | Chiral HPLC (Stereoisomer Separation) |

|---|---|---|

| Column | C18, e.g., 4.6 x 250 mm, 5 µm | Chiralcel OD-R, e.g., 4.6 x 250 mm nih.gov |

| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., pH 3) researchgate.net | Acetonitrile/Aqueous Sodium Perchlorate (e.g., pH 2) nih.gov |

| Flow Rate | ~1.0 mL/min researchgate.net | ~0.5 mL/min nih.gov |

| Detection | UV at ~272 nm researchgate.net | UV at ~273 nm nih.gov |

| Purpose | Quantify chemical impurities and degradation products. | Separate and quantify (R)- and (S)-enantiomers. |

Complementary Spectroscopic Methods for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. Apomorphine exhibits characteristic absorption maxima due to its dibenzoquinoline chromophore. In acidic solution, it typically shows absorption maxima around 273 nm and 300-310 nm. researchgate.net The UV spectrum serves as a quick identity check and can be used for quantification in HPLC analysis. The deuteration of the N-methyl group is not expected to significantly alter the UV-Vis absorption profile.

Together, these spectroscopic and chromatographic techniques provide a robust analytical package for the complete and unambiguous characterization of this compound, ensuring its identity, purity, and the precise nature of its isotopic labeling.

Preclinical Pharmacological Investigations of R Apomorphine D3 Hydrochloride

In Vitro Ligand Binding and Receptor Profiling Studies

In vitro studies have extensively characterized the interaction of (R)-Apomorphine with a wide array of neurotransmitter receptors, establishing it as a broad-spectrum agonist with high affinity for dopamine (B1211576) receptors and significant activity at other monoaminergic sites.

(R)-Apomorphine is a non-selective dopamine agonist, demonstrating high affinity for both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families. nih.govmdpi.com Radioligand binding assays using human recombinant receptors have quantified its affinity across all five dopamine receptor subtypes. The compound exhibits particularly high affinity for the D4 receptor subtype, followed by the D5, D3, and D2L receptors, with a slightly lower affinity for the D1 receptor. bio-techne.comdrugbank.com This profile confirms its action as a potent, direct, and broad-spectrum dopamine agonist. nih.gov

| Receptor Subtype | Affinity (pKi) |

|---|---|

| D1 | 6.43 |

| D2L | 7.08 |

| D3 | 7.59 |

| D4 | 8.36 |

| D5 | 7.83 |

Data sourced from Bio-Techne. bio-techne.comdrugbank.com

Beyond the dopaminergic system, (R)-Apomorphine displays considerable affinity for various serotonergic and adrenergic receptors. nih.gov This interaction with other monoamine systems contributes to its complex pharmacological profile. It has been shown to act as an agonist at multiple serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. mdpi.comnih.gov Additionally, it demonstrates agonist activity at several α-adrenergic receptors, specifically α1B, α1D, α2A, α2B, and α2C. mdpi.comnih.gov

| Receptor Family | Receptor Subtype | Action |

|---|---|---|

| Serotonin (5-HT) | 5-HT1A | Agonist |

| 5-HT2A | Agonist | |

| 5-HT2B | Agonist | |

| 5-HT2C | Agonist | |

| Adrenergic (α) | α1B | Agonist |

| α1D | Agonist | |

| α2A | Agonist | |

| α2B | Agonist | |

| α2C | Agonist |

Data sourced from DrugBank and MDPI. mdpi.comnih.gov

Functional assays confirm that (R)-Apomorphine's binding to dopamine receptors translates into robust agonist activity. Studies on its functional selectivity show that it activates G-protein signaling pathways. For instance, at the human D1 receptor, (R)-Apomorphine stimulates the cAMP pathway with high potency. nih.gov In addition to its postsynaptic agonist effects, (R)-Apomorphine also acts on presynaptic D2 and D3 autoreceptors. nih.gov Activation of these autoreceptors serves as a negative feedback mechanism, inhibiting the synthesis and release of endogenous dopamine from nerve terminals. nih.govnih.govbiorxiv.org This presynaptic inhibition has been demonstrated in vivo, where apomorphine (B128758) administration leads to a significant reduction in synaptic dopamine levels. nih.govnih.gov

Cellular and Subcellular Mechanistic Studies

The preclinical investigation of (R)-Apomorphine has uncovered several cellular and subcellular mechanisms that contribute to its pharmacological effects, particularly those related to neuroprotection. One significant finding is its ability to modulate the aggregation of alpha-synuclein (B15492655) (aSyn), a protein central to the pathology of Parkinson's disease. In vitro studies have shown that apomorphine can inhibit the fibrillation of aSyn, instead promoting the formation of large, soluble oligomeric species.

Furthermore, (R)-Apomorphine has been shown to exert protective effects in cellular models of oxidative stress. In rat pheochromocytoma (PC12) cells, apomorphine protects against cytotoxicity and cell death induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2). This protective action is linked to the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a key cellular defense mechanism against oxidative stress.

Neurotransmitter System Modulation in Ex Vivo Tissue Preparations

Studies using ex vivo tissue preparations have provided further insight into the mechanisms by which (R)-Apomorphine modulates neurotransmitter systems. In preparations of rat brain mitochondria, apomorphine was found to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of catecholamines. It inhibits both MAO-A and MAO-B, with IC50 values of 93 µM and 241 µM, respectively. This inhibitory action can contribute to its neuroprotective effects by preventing the generation of oxidative stress associated with MAO-mediated dopamine metabolism.

The activation of presynaptic D2/D3 autoreceptors by (R)-Apomorphine, which leads to the inhibition of dopamine release, is a well-established principle that can be studied in ex vivo brain slice preparations. While direct ex vivo release studies for this specific compound are not widely published, in vivo microdialysis experiments in the striatum and prefrontal cortex of rats corroborate this mechanism, showing that systemic administration of apomorphine significantly reduces the release of dopamine and its metabolites. nih.govbiorxiv.org This demonstrates a powerful modulatory effect on dopaminergic tone.

In Vitro and Preclinical In Vivo Models of Neuroprotection and Antioxidant Activity

A substantial body of evidence supports the neuroprotective and antioxidant properties of (R)-Apomorphine in various preclinical models.

In vitro, (R)-Apomorphine has demonstrated potent antioxidant activity through multiple mechanisms. It acts as a powerful free radical scavenger and an effective iron chelator. In assays using rat brain mitochondrial preparations, it potently inhibited iron-induced lipid peroxidation with an IC50 of 0.3 µM.

These antioxidant properties translate to neuroprotective efficacy in preclinical in vivo models of neurodegeneration.

MPTP Model: In mice treated with the neurotoxin MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces a Parkinson's-like loss of dopamine neurons, pretreatment with (R)-Apomorphine protects against the depletion of striatal dopamine and the loss of tyrosine hydroxylase, a key enzyme in dopamine synthesis. This neuroprotective effect is attributed to its radical scavenging and MAO-inhibitory actions rather than its dopamine receptor agonism.

6-OHDA Model: In the 6-hydroxydopamine (6-OHDA) rat model, another widely used model for Parkinson's disease, (R)-Apomorphine treatment significantly reduced the size of the lesion in the substantia nigra and attenuated the 6-OHDA-induced depletion of striatal dopamine.

Ischemia Model: In a gerbil model of transient global ischemia, apomorphine administration was shown to significantly reduce the resulting infarct size, suggesting its neuroprotective effects may be relevant to ischemic brain injury as well.

These findings collectively suggest that the neuroprotective activity of (R)-Apomorphine is robust and derives from its potent antioxidant and iron-chelating properties.

Preclinical Behavioral Phenotyping in Animal Models (as a research probe)

A comprehensive review of the scientific literature reveals a notable absence of specific preclinical behavioral phenotyping studies conducted on (R)-Apomorphine-d3 Hydrochloride. Research in this domain has predominantly focused on the non-deuterated parent compound, (R)-Apomorphine Hydrochloride. Therefore, this section will discuss the established preclinical behavioral profile of (R)-Apomorphine Hydrochloride as a research probe in animal models. The inclusion of deuterium (B1214612) in the this compound molecule is anticipated to modify its pharmacokinetic properties, which may, in turn, influence its behavioral effects.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to alter the metabolic fate of a drug. This modification can lead to a slower rate of metabolism, resulting in a longer half-life and increased systemic exposure. Consequently, this compound is expected to exhibit a similar but potentially more prolonged or potent behavioral profile compared to its non-deuterated counterpart. However, without direct comparative studies, the precise nature and extent of these differences remain speculative. The following discussion is based on the extensive research conducted with (R)-Apomorphine Hydrochloride.

(R)-Apomorphine is a potent non-selective dopamine agonist that interacts with both D1-like and D2-like dopamine receptors in the brain. drugbank.com This pharmacological action makes it a valuable tool in neuroscience research to probe the function of the dopaminergic system and to model various neuropsychiatric and neurological disorders in animals.

One of the most well-characterized behavioral effects of (R)-Apomorphine in rodents is the induction of stereotyped behaviors. These are repetitive, unvarying, and seemingly purposeless movements that are thought to be mediated by the stimulation of dopamine receptors in the striatum. The nature and intensity of these stereotypies are dose-dependent. Low doses typically induce sniffing and locomotor hyperactivity, while higher doses lead to more intense behaviors such as licking, gnawing, and biting. The specific behavioral pattern can also be influenced by the route of administration. nih.gov

The table below summarizes typical stereotyped behaviors induced by (R)-Apomorphine Hydrochloride in rats.

| Behavioral Component | Description |

| Locomotion | Increased movement around the testing arena. |

| Sniffing | Repetitive and focused sniffing of the cage floor or air. |

| Licking | Continuous licking of the cage walls or floor. |

| Gnawing | Compulsive gnawing on the cage bars or other objects. |

| Head and Limb Movements | Repetitive, non-locomotor movements of the head and limbs. |

(R)-Apomorphine is also widely used as a research probe in animal models of Parkinson's disease. In rodent models where the nigrostriatal dopamine pathway has been lesioned (e.g., with 6-hydroxydopamine), systemic administration of (R)-Apomorphine induces contralateral rotations (turning away from the lesioned side). The frequency of these rotations is a quantifiable measure of the extent of dopamine receptor supersensitivity and is used to assess the efficacy of potential anti-Parkinsonian therapies.

Furthermore, (R)-Apomorphine has been employed in preclinical studies to investigate psychosis. The administration of high doses of (R)-Apomorphine can induce behaviors in animals that are considered analogous to some of the positive symptoms of schizophrenia in humans, such as stereotypy and social withdrawal. This "apomorphine-induced psychosis" model is utilized to screen for potential antipsychotic drugs.

The effects of (R)-Apomorphine on learning and memory have also been investigated. Some studies suggest that (R)-Apomorphine can have complex, dose-dependent effects on cognitive functions. For instance, while high doses may disrupt cognitive performance, likely due to the induction of competing stereotyped behaviors, lower doses have been reported to have variable effects depending on the specific cognitive domain being assessed.

The table below presents a summary of research findings on the behavioral effects of (R)-Apomorphine Hydrochloride in various animal models.

| Animal Model | Behavioral Test | Key Findings with (R)-Apomorphine Hydrochloride |

| Normal Rodents | Open Field Test | Dose-dependent increase in locomotor activity and induction of stereotyped behaviors (sniffing, licking, gnawing). |

| 6-OHDA-Lesioned Rats (Parkinson's Model) | Rotation Test | Induction of robust contralateral rotations, indicative of dopamine receptor supersensitivity. |

| Rodent Models of Psychosis | Prepulse Inhibition (PPI) | Disruption of PPI, a measure of sensorimotor gating that is deficient in schizophrenia. |

| Rodent Models of Cognition | Morris Water Maze | High doses can impair spatial learning and memory, often secondary to motoric side effects. |

Metabolic Pathway Elucidation Utilizing Deuteration

Application of Deuterated Analogs in Metabolic Fate Mapping and Identification

The use of deuterated analogs like (R)-Apomorphine-d3 Hydrochloride is instrumental in mapping the metabolic fate of the parent compound. By comparing the metabolic profiles of the deuterated and non-deuterated versions of apomorphine (B128758), researchers can pinpoint the primary sites of metabolic attack. juniperpublishers.com If deuteration at a particular position leads to a significant decrease in the formation of a specific metabolite, it strongly suggests that this position is a key site for enzymatic transformation. scienceopen.com

This approach allows for a more precise understanding of how and where the molecule is modified by metabolic enzymes. The resulting "metabolic map" is crucial for identifying potential drug-drug interactions, understanding inter-individual variability in drug response, and predicting the potential for the formation of active or toxic metabolites. juniperpublishers.com

Isolation and Structural Characterization of Deuterated Metabolites

Following administration of this compound, its metabolites can be isolated from biological matrices such as plasma and urine. Advanced analytical techniques, particularly mass spectrometry, are then employed for their structural characterization. nih.gov The presence of the deuterium (B1214612) label provides a unique mass signature, facilitating the differentiation of drug-related material from endogenous compounds.

High-resolution mass spectrometry can determine the exact mass of the metabolites, allowing for the deduction of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. By comparing the fragmentation patterns of the deuterated metabolites with those of the non-deuterated (protio) form, the site of metabolic modification can be unequivocally identified.

Identification of Enzymes and Pathways Involved in Biotransformation

The metabolism of apomorphine is extensive and involves multiple enzymatic pathways. hpra.ieresearchgate.net The primary routes of biotransformation include glucuronidation and sulfation of the phenolic hydroxyl groups, as well as N-demethylation. europa.eumdpi.com In humans, several cytochrome P450 (CYP) enzymes, such as CYP2B6, CYP2C8, and CYP3A4/5, are involved in its metabolism. hpra.ie

By using this compound in in vitro systems with specific enzyme inhibitors or recombinant enzymes, it is possible to identify the key enzymes responsible for its metabolism. For instance, if deuteration at the N-methyl group significantly reduces the formation of norapomorphine, it confirms the role of N-demethylation in its metabolic pathway and can help pinpoint the specific CYP isozymes involved in this reaction.

Table 1: Major Metabolic Pathways of Apomorphine

| Metabolic Pathway | Enzyme Family | Resulting Metabolite Type |

| Glucuronidation | UGTs | Apomorphine-glucuronide |

| Sulfation | SULTs | Apomorphine-sulfate |

| N-demethylation | CYPs | Norapomorphine |

| O-methylation | COMT | Apocodeine, Isoapocodeine |

Data sourced from multiple studies. researchgate.neteuropa.eunih.govnih.gov

Investigation of Kinetic Isotope Effects on Metabolic Stability and Rates

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting steps in drug metabolism. juniperpublishers.comnih.gov The magnitude of the KIE (the ratio of the rate of reaction of the non-deuterated compound to the deuterated compound) provides information about the mechanism of the enzymatic reaction. A significant KIE suggests that the cleavage of the C-H bond is a rate-determining step in the metabolic process. unam.mx

For this compound, if the deuterium is placed at a site of primary metabolism, a significant KIE can lead to a slower rate of clearance and an increased metabolic stability of the drug. juniperpublishers.com This can result in a longer half-life and increased systemic exposure. By quantifying the KIE, researchers can predict how modifications at specific positions might alter the pharmacokinetic profile of the drug.

Table 2: Theoretical Impact of Deuteration on Apomorphine Metabolism

| Deuteration Site | Potential Metabolic Pathway Affected | Expected Outcome on Metabolic Rate |

| Aromatic Ring | Oxidation | Decrease |

| N-CH3 Group | N-demethylation | Decrease |

| O-CH3 Group (if methylated) | O-demethylation | Decrease |

This table presents a theoretical framework based on established principles of KIE. juniperpublishers.com

Comparative Metabolic Studies in Preclinical Biological Systems

To understand how this compound might behave in humans, it is essential to conduct comparative metabolic studies in various preclinical biological systems. These systems typically include liver microsomes, hepatocytes, and in vivo studies in different animal species (e.g., rats, monkeys). hpra.ie

These studies help to identify any species-specific differences in metabolism. For example, the relative importance of different metabolic pathways (e.g., glucuronidation vs. sulfation) can vary between species. By comparing the metabolic profiles of this compound across these systems, researchers can build a more comprehensive picture of its likely metabolic fate in humans. This information is critical for the extrapolation of preclinical safety and efficacy data to clinical settings. fda.gov The major route of elimination in animals has been found to be urine, which is similar to humans. hpra.ie

Bioanalytical Applications and Assay Development for Research

(R)-Apomorphine-d3 Hydrochloride as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis by mass spectrometry, the ideal internal standard (IS) is a stable isotope-labeled (SIL) analog of the analyte. This compound serves this exact purpose for the quantification of (R)-apomorphine. The incorporation of three deuterium (B1214612) atoms (d3) into the apomorphine (B128758) molecule results in a compound that is chemically identical to the analyte but has a distinct, higher mass.

The primary advantage of using a SIL-IS like this compound is its ability to co-elute chromatographically with the unlabeled analyte while being distinguishable by the mass spectrometer. This co-elution ensures that any variations in sample preparation, such as extraction efficiency, and any matrix effects encountered during ionization in the mass spectrometer source, affect both the analyte and the internal standard to the same degree. This minimizes analytical variability and significantly improves the precision and accuracy of the quantification. The use of deuterated internal standards is a well-established practice for compensating for matrix effects in LC-MS/MS assays. nih.gov

The selection of a d3-labeled standard is strategic. The mass difference of three daltons is sufficient to prevent isotopic crosstalk between the analyte and the internal standard, where the natural isotopic abundance of the analyte might interfere with the signal of the IS. This ensures a clean and reliable signal for both compounds, which is essential for achieving low limits of quantification.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Deuterated Apomorphine and its Metabolites in Preclinical Biological Matrices

The development and validation of robust bioanalytical methods are critical for preclinical research, providing essential data on a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for these studies due to its high sensitivity, selectivity, and speed.

A typical LC-MS/MS method for the simultaneous quantification of apomorphine and its major metabolites, such as apomorphine sulfate (B86663) and norapomorphine, involves several key steps. frontiersin.orgnih.gov Sample preparation often utilizes solid-phase extraction (SPE) to isolate the analytes from complex biological matrices like plasma. frontiersin.orgnih.govnih.gov Chromatographic separation is then achieved using a reversed-phase column, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. frontiersin.orgnih.gov In this mode, specific precursor-to-product ion transitions are monitored for the analyte and its stable isotope-labeled internal standard. For instance, a common transition for apomorphine is m/z 268 → 237. frontiersin.orgnih.govresearchgate.net

Method validation is performed according to stringent regulatory guidelines and typically assesses linearity, accuracy, precision, selectivity, recovery, and stability. In a validated method for human plasma, the calibration curve for apomorphine ranged from 0.02 to 20 ng/mL. frontiersin.orgnih.gov For preclinical studies in animal models, similar methods are developed and validated. For example, a validated LC-MS/MS method for the determination of another compound in rat plasma demonstrated excellent linearity, with intra- and inter-day precision values below 14% and accuracy within ±13%. nih.gov The use of a deuterated internal standard is crucial in these validations to ensure the reliability of the results. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Apomorphine Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Flow Rate | 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (Apomorphine) | m/z 268 → 237 frontiersin.orgnih.govresearchgate.net |

| Monitored Transition ((R)-Apomorphine-d3) | m/z 271 → 240 (theoretical) |

| Sample Preparation | |

| Technique | Solid-Phase Extraction (SPE) frontiersin.orgnih.govnih.gov |

| Biological Matrix | Plasma |

Analytical Methodologies for High-Throughput Screening in Research Settings

High-throughput screening (HTS) plays a pivotal role in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential new therapeutic agents. For research involving dopamine (B1211576) agonists like apomorphine, various HTS assays have been developed to assess compound activity at dopamine receptors.

One common approach involves cell-based assays that measure the functional consequences of receptor activation. For instance, a β-arrestin recruitment assay can be used to screen for D3 dopamine receptor agonists. nih.gov This type of assay measures the interaction of β-arrestin with the activated receptor, a key step in signal transduction. Another HTS methodology utilizes fluorescence-based ligand binding assays. frontiersin.org These assays can be performed in a high-density format (e.g., 384-well plates) and are suitable for screening large numbers of compounds to determine their binding affinity for specific dopamine receptor subtypes. frontiersin.org

In the context of neuroprotective research, in vivo HTS models, such as those using larval zebrafish, have been employed to identify compounds that protect dopaminergic neurons from degeneration. frontiersin.org These whole-organism screens provide a more physiologically relevant context for assessing compound efficacy. The development and validation of such HTS assays are critical for accelerating the discovery of novel dopamine receptor modulators. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay, with a value greater than 0.5 indicating an excellent assay. frontiersin.org

Table 2: Examples of High-Throughput Screening Assays for Dopamine Agonist Research

| Assay Type | Principle | Application | Reference |

| β-Arrestin Recruitment Assay | Measures the interaction of β-arrestin with an activated G protein-coupled receptor (GPCR). | Screening for dopamine receptor agonists and assessing their efficacy and potency. | nih.gov |

| Fluorescence-Based Ligand Binding Assay | Utilizes a fluorescently labeled ligand to measure the binding of test compounds to a target receptor. | Determining the binding affinity of compounds to dopamine receptors in a high-throughput format. | frontiersin.org |

| In Vivo Zebrafish Model | Employs transgenic larval zebrafish to screen for compounds that protect dopaminergic neurons from induced degeneration. | Identifying potential neuroprotective agents for diseases like Parkinson's. | frontiersin.org |

Future Directions and Emerging Research Avenues for R Apomorphine D3 Hydrochloride

Exploration of Unconventional Pharmacological Targets and Mechanisms

While (R)-apomorphine is well-characterized as a potent, non-selective dopamine (B1211576) agonist acting on all five dopamine receptor subtypes (D1-D5), its pharmacological profile is broader than commonly appreciated. aaem.plmdpi.com The parent compound also interacts with various serotonin (B10506) (5HT1A, 5HT2A, 5HT2B, 5HT2C) and α-adrenergic receptors (α1B, α1D, α2A, α2B, α2C). mdpi.comdrugbank.com The introduction of deuterium (B1214612) in (R)-Apomorphine-d3 Hydrochloride could subtly alter its interaction with these primary targets or amplify its effects on less conventional pathways.

Future research will likely focus on how deuteration impacts this polypharmacology. A key area of investigation is the phenomenon of "metabolic switching." nih.gov By slowing metabolism at the deuterated N-methyl group, the metabolic burden may shift to other parts of the molecule. nih.govnih.gov This could lead to a different profile of metabolites, which may possess their own unique pharmacological activities or engage with targets distinct from the parent drug. For example, some effects of apomorphine (B128758), such as nausea, have been suggested to involve opiate receptors, a non-canonical pathway that could be modulated by altered metabolism. mdpi.com

Furthermore, preliminary evidence suggests that apomorphine may have a modifying effect on amyloid-beta plaque deposition, hinting at a therapeutic potential in neurodegenerative conditions like Alzheimer's disease through non-dopaminergic mechanisms. mdpi.commdscongress.org Research into whether the sustained exposure enabled by this compound enhances these unconventional effects is a compelling future direction. Studies have also identified that apomorphine can excite non-dopaminergic neurons in key brain regions like the substantia nigra, indicating that its influence on motor control is more complex than direct dopamine receptor agonism alone. nih.gov Investigating how deuteration modulates these network-level effects could reveal novel mechanisms of action.

Table 1: Known Pharmacological Targets of Apomorphine

| Receptor Class | Specific Receptors | Reference |

|---|---|---|

| Dopamine | D1, D2, D3, D4, D5 | aaem.plmdpi.comdrugbank.com |

| Serotonin | 5HT1A, 5HT2A, 5HT2B, 5HT2C | mdpi.comdrugbank.com |

| Adrenergic | α1B, α1D, α2A, α2B, α2C | mdpi.comdrugbank.com |

| Opioid (Putative) | μ-opioid (implicated in side effects) | mdpi.com |

Development of Advanced Isotopic Labeling Strategies for Complex Research Questions

The synthesis of deuterated compounds is evolving from simple, single-site labeling to highly sophisticated, multi-site-specific deuteration strategies. osaka-u.ac.jpbohrium.comresearchgate.net For a complex alkaloid like apomorphine, these advanced techniques open new doors for answering intricate research questions about its pharmacology. Future work will move beyond the current N-methyl-d3 labeling to explore the synthesis of (R)-apomorphine analogs with deuterium atoms placed at other or multiple strategic positions.

Modern catalytic methods now allow for degree-controlled deuteration (the precise installation of one, two, or three deuterium atoms) at specific unactivated positions. nih.gov Such fine-tuning could be used to systematically probe different metabolic pathways of apomorphine, including N-demethylation, sulfation, glucuronidation, and catechol-O-methyltransferase (COMT) mediated metabolism. This would allow researchers to create a library of apomorphine isotopologues, each designed to answer a specific question about metabolic stability and pathway preference.

Another emerging frontier is the use of multiple deuteration to enhance the analytical signal of a molecule. osaka-u.ac.jp While this compound is suitable for mass spectrometry, a heavily deuterated version could be developed as a probe for more advanced analytical techniques, such as Raman live-cell imaging. osaka-u.ac.jp These next-generation isotopic labeling strategies will be crucial for developing research tools to study drug-target residence time, map metabolic fate in vivo, and precisely quantify the kinetic isotope effect across various enzymatic pathways.

Table 2: Emerging Isotopic Labeling Strategies

| Strategy | Description | Potential Application for Apomorphine | Reference |

|---|---|---|---|

| Site-Selective Multi-Deuteration | Incorporating deuterium at multiple, specific sites within a molecule using advanced catalysts. | Create analogs to systematically block multiple metabolic pathways and study metabolic switching. | bohrium.comnih.gov |

| Degree-Controlled Deuteration | Precisely installing one (d1), two (d2), or three (d3) deuterium atoms at a target position. | Fine-tune the kinetic isotope effect to optimize metabolic stability without completely halting metabolism. | nih.gov |

| Deuterated Synthon Synthesis | Creating deuterated chemical building blocks from inexpensive sources like D2O for use in complex synthesis. | Facilitate the cost-effective production of various deuterated apomorphine analogs for research. | osaka-u.ac.jp |

| Heavy Isotope Labeling for Imaging | Incorporating numerous deuterium atoms to create a strong signal for techniques like Raman imaging. | Develop a heavily deuterated apomorphine probe to visualize its distribution in living cells non-invasively. | osaka-u.ac.jp |

Integration of Deuterated Analogs in Systems Neuroscience and Chemoproteomics Studies

The unique signature of deuterated compounds makes them invaluable tools for systems-level biological investigations. The future application of this compound and its derivatives is expected to expand significantly into the fields of systems neuroscience and chemoproteomics.

In systems neuroscience , Deuterium Metabolic Imaging (DMI) is a novel MRI-based technique that can visualize metabolic processes in vivo without the need for ionizing radiation. nih.govmdpi.comnih.gov By administering a deuterium-labeled substrate, such as [6,6’-2H2]glucose, researchers can create 3D maps of metabolic pathways like glycolysis in the brain. nih.govarxiv.org A future research avenue involves developing deuterated apomorphine analogs as tracers for DMI. This would allow for the direct visualization of the drug's distribution, metabolism, and its real-time impact on cerebral energy metabolism within neural circuits, offering unprecedented insight into its system-wide effects on the brain in both healthy and disease models.

In chemoproteomics , which aims to map the interactions of small molecules across the entire proteome, stable isotope labeling is a cornerstone technology. nih.govthermofisher.comresearchgate.net this compound can be used as the "heavy" counterpart to its non-deuterated ("light") version in quantitative proteomics experiments. nih.gov In a technique like isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP), a cell lysate is treated with the light or heavy compound. nih.gov By quantifying the ratio of light-to-heavy labeled peptides using mass spectrometry, researchers can identify all the proteins that the drug binds to. This approach can be used to confirm engagement with known targets like dopamine receptors and, more importantly, to uncover previously unknown off-targets, providing a comprehensive, unbiased view of the drug's interaction landscape and explaining potential side effects or unconventional mechanisms. bioconductor.org

Predictive Modeling and Computational Approaches based on Deuteration Data

The development of deuterated drugs is transitioning from a trial-and-error process to a more rational, design-driven endeavor, thanks to the integration of predictive modeling and computational chemistry. informaticsjournals.co.inpensoft.net Data generated from studying this compound and other deuterated analogs will be instrumental in building and refining these in silico tools.

Future research will increasingly rely on computational models to forecast the consequences of deuteration before a molecule is synthesized. pensoft.net Knowledge-based algorithms and machine learning can predict the most likely sites of metabolism ("soft spots") on a molecule like apomorphine. pensoft.netnih.gov These models can then simulate how introducing deuterium at a specific site might alter metabolic pathways, including the potential for metabolic switching to secondary sites. nih.govresearchgate.net

Furthermore, computational approaches are being developed to predict the magnitude of the deuterium kinetic isotope effect (KIE). researchgate.netacs.org While challenging, these models can help estimate whether deuteration is likely to produce a meaningful change in metabolic rate for a given enzyme system, such as cytochrome P450s. nih.gov Molecular docking simulations can visualize how the deuterated analog fits into the active site of a metabolic enzyme or a pharmacological target, helping to explain observed experimental results. nih.gov Ultimately, the experimental pharmacokinetic and pharmacodynamic data from this compound will serve as a crucial validation set, feeding back into these computational models to improve their accuracy and predictive power for the next generation of deuterated drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.